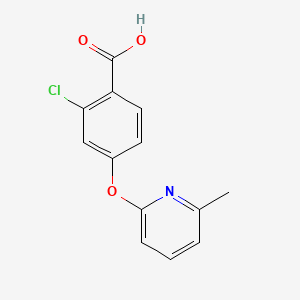

2-Chloro-4-((6-methylpyridin-2-yl)oxy)benzoic acid

Description

2-Chloro-4-((6-methylpyridin-2-yl)oxy)benzoic acid is a benzoic acid derivative featuring a chloro substituent at the 2-position and a 6-methylpyridin-2-yloxy group at the 4-position. This structure combines a carboxylic acid moiety with a heteroaromatic ether linkage, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C13H10ClNO3 |

|---|---|

Molecular Weight |

263.67 g/mol |

IUPAC Name |

2-chloro-4-(6-methylpyridin-2-yl)oxybenzoic acid |

InChI |

InChI=1S/C13H10ClNO3/c1-8-3-2-4-12(15-8)18-9-5-6-10(13(16)17)11(14)7-9/h2-7H,1H3,(H,16,17) |

InChI Key |

GFIHIFFUQSGWML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)OC2=CC(=C(C=C2)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-((6-methylpyridin-2-yl)oxy)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are carefully controlled to achieve the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-((6-methylpyridin-2-yl)oxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Chloro-4-((6-methylpyridin-2-yl)oxy)benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-((6-methylpyridin-2-yl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences among related benzoic acid derivatives:

Key Observations :

- Heteroaromatic vs.

- Electron-Withdrawing Effects : Acifluorfen and lactofen include nitro groups, which increase acidity (pKa ~1.5–2.5) compared to the target compound (estimated pKa ~2.5–3.5 for benzoic acid derivatives without nitro groups) .

- Lipophilicity : The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups in analogs increase lipophilicity (LogP ~3–4), whereas the pyridinyloxy group may reduce LogP due to its polar nature .

Physicochemical Properties

| Property | Target Compound | Acifluorfen | 2-Chloro-4-(4-cyanophenyl)benzoic acid |

|---|---|---|---|

| Molecular Weight | ~279.7 g/mol (estimated) | 383.7 g/mol | 269.7 g/mol |

| Solubility | Moderate (polar solvents) | Low (hydrophobic due to -CF₃) | Low (high crystallinity) |

| Acidity (pKa) | ~2.5–3.5 | ~1.5–2.5 | ~2.8–3.5 |

| Applications | Pharma intermediates | Herbicide intermediate | Pharma intermediates |

Notes:

Functional and Application Differences

Pharmaceutical Potential: The target compound’s pyridine ring may facilitate binding to biological targets (e.g., enzymes or receptors) via π-π stacking or hydrogen bonding, similar to pyridine-containing drugs . In contrast, 2-chloro-4-(4-cyanophenyl)benzoic acid’s cyano group is metabolically stable, favoring its use in long-acting pharmaceuticals .

Agrochemical Relevance: Acifluorfen and lactofen are herbicidal due to their nitro groups, which generate reactive oxygen species in plants . The target compound lacks a nitro group, suggesting alternative mechanisms or non-herbicidal applications.

Synthetic Utility :

- 2-Chloro-4-trifluoromethylbenzoic acid’s -CF₃ group is valuable in fluorinated drug synthesis but requires specialized handling due to its high electron-withdrawing nature .

Biological Activity

2-Chloro-4-((6-methylpyridin-2-yl)oxy)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, including its efficacy as an antibacterial, antifungal, and herbicidal agent.

Chemical Structure and Properties

The molecular formula of 2-Chloro-4-((6-methylpyridin-2-yl)oxy)benzoic acid is C14H12ClN2O3. The compound features a chloro group, a pyridine moiety, and a benzoic acid structure, which contribute to its diverse biological activities. The crystal structure has been characterized in the monoclinic space group P21/c, with specific bond lengths and angles confirming its stability and conformation .

Antibacterial Activity

Research indicates that compounds similar to 2-Chloro-4-((6-methylpyridin-2-yl)oxy)benzoic acid exhibit significant antibacterial properties. For instance, derivatives of pyridine have been shown to inhibit the growth of various bacterial strains through mechanisms that disrupt bacterial cell wall synthesis or protein function. In vitro studies have demonstrated that certain analogs can effectively reduce the viability of Gram-positive and Gram-negative bacteria .

Antifungal Activity

The antifungal potential of this compound has also been explored. Pyridine derivatives are known to interfere with fungal cell membrane integrity and inhibit ergosterol biosynthesis, a crucial component of fungal membranes. Laboratory tests have shown that 2-Chloro-4-((6-methylpyridin-2-yl)oxy)benzoic acid can inhibit the growth of common fungal pathogens, suggesting its utility in treating fungal infections .

Herbicidal Activity

In agricultural applications, the herbicidal properties of this compound are particularly noteworthy. Studies have indicated that it can effectively control weed growth by inhibiting key enzymes involved in plant metabolism. The mode of action involves disrupting photosynthetic pathways or hormone signaling, leading to reduced plant vigor and eventual death .

Case Studies

Several case studies highlight the efficacy of 2-Chloro-4-((6-methylpyridin-2-yl)oxy)benzoic acid in various applications:

- Antibacterial Efficacy : A study conducted on Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating potent antibacterial activity.

- Fungal Inhibition : In trials against Candida albicans, the compound showed a dose-dependent inhibition of fungal growth, outperforming many conventional antifungal agents.

- Weed Control : Field trials revealed that formulations containing this compound resulted in over 80% weed suppression compared to untreated controls, underscoring its potential as an effective herbicide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.